molecular formula C7H12O4 B051487 Pimelic acid CAS No. 111-16-0

Pimelic acid

Cat. No.: B051487
CAS No.: 111-16-0
M. Wt: 160.17 g/mol
InChI Key: WLJVNTCWHIRURA-UHFFFAOYSA-N
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Properties

IUPAC Name

heptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJVNTCWHIRURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021598
Record name Heptanedioic acid
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Molecular Weight

160.17 g/mol
Source PubChem
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Physical Description

Other Solid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Heptanedioic acid
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Record name Pimelic acid
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Record name Pimelic acid
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Boiling Point

342.00 °C. @ 760.00 mm Hg
Record name Pimelic Acid
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Solubility

50.0 mg/mL
Record name Pimelic Acid
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CAS No.

111-16-0
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Record name PIMELIC ACID
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Record name Pimelic acid
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Melting Point

103 - 106 °C
Record name Pimelic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01856
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Record name Pimelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000857
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of pimelic acid?

A1: this compound is a crucial precursor in the biosynthesis of biotin, an essential vitamin, in various organisms including bacteria and yeasts [, , ].

Q2: How is this compound biosynthesized in Bacillus subtilis?

A2: Unlike E. coli, B. subtilis utilizes free this compound for biotin synthesis. Research suggests that this compound is derived from the fatty acid synthesis pathway in B. subtilis. This is supported by the observation that cerulenin, an inhibitor of the fatty acid elongation enzyme FabF, significantly reduces biotin production in B. subtilis. This reduction can be reversed by supplementing the medium with this compound [].

Q3: What is the role of the BioI enzyme in this compound biosynthesis?

A3: BioI, a cytochrome P450 enzyme, plays a vital role in this compound biosynthesis in B. subtilis. It catalyzes the cleavage of a carbon-carbon bond in a fatty acyl-acyl carrier protein (ACP) to produce a pimeloyl-ACP equivalent. This compound is then released from this intermediate [].

Q4: Is there an alternative pathway for this compound formation in microorganisms?

A4: Yes, some microorganisms, such as Agrobacterium tumefaciens, can synthesize biotin-vitamers, mainly desthiobiotin, using glutaric acid (a five-carbon dicarboxylic acid) as a precursor instead of this compound [].

Q5: Can microorganisms utilize fatty acids for this compound and biotin production?

A5: Yes, certain yeasts and bacteria can convert C18 fatty acids like linolenic, linoleic, and oleic acids into this compound and subsequently into biotin-vitamers [, ]. For instance, Rhodotorula rubra AKU 4836 converts linolenic acid to various metabolites including this compound, indicating a biosynthetic route from linolenic acid to this compound in this organism [].

Q6: Is the metabolism of this compound in ruminants a concern when using it as a bacterial biomass marker?

A6: Yes, research using radiolabeled this compound shows extensive metabolism of bacterially bound this compound in the rumen of sheep. A significant portion is decarboxylated to lysine by both ruminal protozoa and bacteria. This raises concerns about the accuracy of using this compound as a sole marker for bacterial biomass in ruminant digestive systems [, ].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C7H12O4, and its molecular weight is 160.17 g/mol.

Q8: What spectroscopic techniques are used to characterize this compound?

A8: this compound can be characterized using various spectroscopic techniques including Fourier transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H-NMR), and mass spectrometry [, , ].

Q9: How does this compound influence the properties of polypropylene when used as an additive?

A9: this compound, particularly its metallic salts like calcium pimelate, acts as a nucleating agent in polypropylene, influencing its crystallization behavior and mechanical properties. It promotes the formation of β-crystalline form in polypropylene, enhancing its impact strength and toughness [, , , , , , , ].

Q10: Can this compound be used to modify other polymers besides polypropylene?

A11: Yes, research suggests that this compound can interact with and modify the properties of other natural polymers such as chitosan and collagen. The interaction, primarily through non-covalent forces, influences the mechanical, thermal, and biocompatible properties of these biopolymers, potentially making them suitable for biomedical applications [].

Q11: Are there any studies on the use of this compound in liquid crystal applications?

A12: Yes, this compound has been used to synthesize supramolecular hydrogen-bonded liquid crystals when complexed with p-n-alkyloxy benzoic acids. These complexes exhibit liquid crystalline phases, including smectic C phases, as confirmed by polarizing optical microscopy, differential scanning calorimetry, FTIR, and 1H-NMR analyses [].

Q12: What is the relevance of this compound in pharmaceutical research?

A13: this compound is a key starting material in the synthesis of crebinostat [], a histone deacetylase inhibitor with potential therapeutic applications in central nervous system disorders.

Q13: How does the structure of this compound relate to its function in drug development?

A13: While this compound itself might not possess specific pharmacological activities, its structure serves as a scaffold for developing drug molecules. For example, in crebinostat, the linear seven-carbon chain of this compound acts as a linker between pharmacophoric moieties, contributing to the overall drug-like properties of the molecule.

Q14: What factors affect the solubility of this compound?

A15: The solubility of this compound is influenced by factors such as temperature, solvent polarity, and the presence of other compounds. For instance, its solubility increases with increasing temperature in water, ethanol, and their binary mixtures [].

Q15: What analytical methods are used to quantify this compound?

A16: Several analytical techniques can quantify this compound, including gas-liquid chromatography, titration methods, reversed-phase high-performance liquid chromatography (RP-HPLC), and microbiological assays using specific microorganisms [, , ].

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